
5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it inhibits the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB). Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole in lab experiments is its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Additionally, this compound has been shown to have low toxicity, making it a potential candidate for further development. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for research on 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its mechanism of action in cancer cells to better understand its anticancer properties. Additionally, research can be conducted to improve the solubility of this compound, which may increase its bioavailability and potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole has been reported using different methods. One of the methods involves the reaction of 4-bromobenzenesulfonyl chloride with 3-aminomethyl-5-(furan-2-yl)-1,2,4-oxadiazole in the presence of triethylamine. The resulting product is then reacted with sodium hydride and 2-bromo-3-chloropropanoic acid to obtain the final product.
Aplicaciones Científicas De Investigación
5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole has shown potential applications in various fields of scientific research. It has been studied as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. This compound has also been investigated for its anticancer properties, where it has shown promising results in inhibiting the growth of cancer cells. Additionally, 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole has been studied as an antimicrobial agent, where it has demonstrated activity against both gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
5-[1-(4-bromophenyl)sulfonylazetidin-3-yl]-3-(furan-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4S/c16-11-3-5-12(6-4-11)24(20,21)19-8-10(9-19)15-17-14(18-23-15)13-2-1-7-22-13/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKODSUFKIFHTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol](/img/structure/B2619275.png)
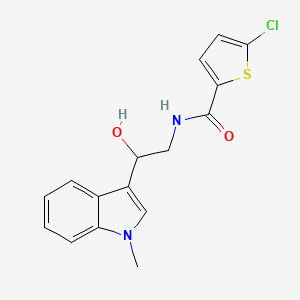
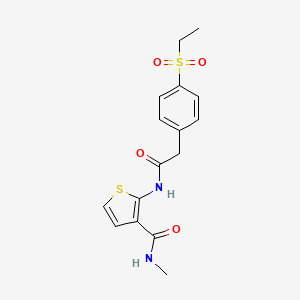

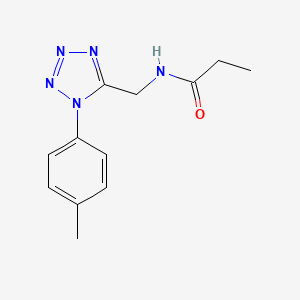
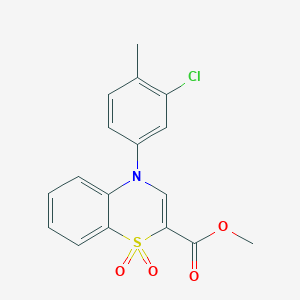
![(3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan](/img/structure/B2619282.png)
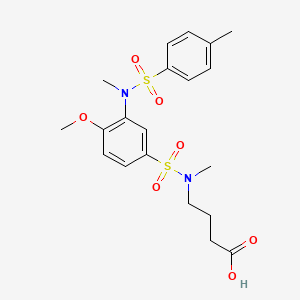
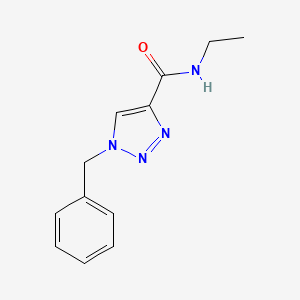
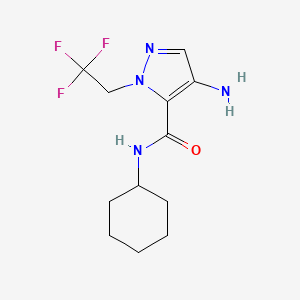
![{hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride, Mixture of diastereomers](/img/structure/B2619290.png)


![3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2619298.png)